2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone
Description
Properties
IUPAC Name |
2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-18-12-11(16-17-18)13(15-8-14-12)20-7-10(19)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHOTZRALIQZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)C3=CC=CC=C3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone, is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. Docking studies suggest that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity.
Biochemical Pathways
The inhibition of CDK2 by the compound leads to significant alterations in cell cycle progression. This results in the inhibition of cell proliferation, particularly in cancer cells.
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have good bioavailability.
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2. It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM respectively. It also induces apoptosis within HCT cells.
Biological Activity
The compound 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazolopyrimidine core linked to a phenylethanone moiety via a thioether group.
The biological activity of this compound primarily involves the inhibition of specific protein kinases. Protein kinases play critical roles in various cellular processes including signal transduction pathways that regulate cell growth, differentiation, and metabolism.
Targeted Pathways
The compound has been shown to interact with several key biochemical pathways:
- Cell Growth Regulation : Inhibition of protein kinases leads to reduced cell proliferation.
- Apoptosis Induction : The compound may promote programmed cell death in cancer cells.
- Anti-inflammatory Effects : By modulating kinase activity, it can influence inflammatory responses.
Biological Activity Data
Research has demonstrated that compounds similar to this compound exhibit significant biological activities. Below is a summary table of relevant findings from various studies:
Case Studies
Several case studies highlight the potential therapeutic applications of triazolopyrimidine derivatives:
- Anticancer Activity : A study demonstrated that derivatives with similar structures significantly inhibited the growth of various cancer cell lines including MCF-7 and A549. These compounds showed IC50 values in the low micromolar range, indicating potent antiproliferative effects.
- Antibacterial Properties : Research indicated that certain triazolopyrimidine compounds exhibited antibacterial activity against strains like S. aureus and S. pyogenes, with MIC values suggesting effectiveness at nanomolar concentrations.
- Anti-inflammatory Effects : Compounds derived from this class have been investigated for their ability to modulate inflammatory pathways through kinase inhibition, showing promise in reducing inflammation-related diseases.
Scientific Research Applications
Antithrombotic Agents
Research indicates that triazolo[4,5-d]pyrimidine derivatives exhibit significant antithrombotic properties. These compounds can inhibit platelet aggregation, a critical factor in thrombus formation. The mechanism involves antagonism of the P2Y12 receptor, which plays a vital role in platelet activation and aggregation. The specific compound under review may enhance the efficacy of existing antithrombotic therapies while potentially reducing side effects associated with conventional treatments .
Anticancer Properties
Preliminary studies suggest that triazolo[4,5-d]pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, compounds within this class have shown promise against breast and lung cancer cell lines, indicating their potential as a basis for new anticancer agents .
Data Tables
| Application Area | Compound Activity | Reference |
|---|---|---|
| Antithrombotic | Inhibition of platelet aggregation | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antithrombotic Efficacy
In a study examining the antithrombotic properties of triazolo[4,5-d]pyrimidine derivatives, researchers found that specific compounds significantly reduced thrombus formation in animal models. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards the P2Y12 receptor .
Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of triazolo[4,5-d]pyrimidine derivatives on human cancer cell lines. The results demonstrated that these compounds could effectively inhibit cell growth and induce apoptosis through mitochondrial pathways. This study supports further exploration into their use as chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes structural and functional differences between the target compound and related triazolopyrimidine derivatives:
Functional and Pharmacological Contrasts
Enzyme Inhibition vs. Receptor Antagonism :
- VAS2870 and the target compound share a thioether substituent at the 7-position but differ in their 3-position groups (methyl vs. benzyl). VAS2870’s benzyl group contributes to off-target reactivity, whereas the methyl group in the target compound may reduce such interactions .
- Ticagrelor’s cyclopentane diol and hydroxyethoxy groups enhance water solubility and receptor binding, features absent in the target compound, which may limit its bioavailability .
- This contrasts with ticagrelor’s polar hydroxyl groups, which aid in forming hydrogen bonds with the P2Y12 receptor .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolopyrimidine core via cyclization of precursors like hydrazine derivatives and nitriles under reflux conditions .
- Step 2 : Thioether linkage introduction using 2-chloro-1-phenylethanone with a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Critical Parameters : - Temperature control (±2°C) to prevent side reactions.
- Solvent selection impacts yield; DMF enhances nucleophilic substitution efficiency .
Q. How can researchers predict solubility and physicochemical properties of this compound for experimental design?
- Methodological Answer : Use computational tools (e.g., ACD/Labs) to estimate logP (lipophilicity) and pKa. Experimentally:
- Solubility Testing : Prepare saturated solutions in PBS, DMSO, or ethanol; quantify via UV-Vis spectroscopy .
- Thermal Stability : TGA/DSC analysis to determine decomposition points .
Example Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25.3 ± 1.2 |
| Ethanol | 8.7 ± 0.5 |
| Source: Experimental data from triazolopyrimidine analogs . |
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at N3, phenylketone linkage) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ = 355.12 m/z) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry .
Q. How to design initial biological screening assays for this compound?
- Methodological Answer : Prioritize targets based on structural analogs:
- Enzyme Inhibition : Assay kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays .
- Antimicrobial Activity : Broth microdilution (MIC) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Q. What are the best practices for ensuring compound stability during storage?
- Methodological Answer :
- Storage Conditions : -20°C in amber vials under argon; desiccants to prevent hydrolysis .
- Stability Monitoring : HPLC purity checks monthly; degradation >5% warrants reformulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Modification Sites :
Triazolopyrimidine Core : Introduce electron-withdrawing groups (e.g., -F) to enhance target binding .
Thioether Linkage : Replace phenylketone with heteroaryl groups to improve solubility .
- Assay Design : Parallel synthesis of analogs followed by IC₅₀ determination against prioritized targets .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) .
- Structural Validation : Confirm batch purity via LC-MS; impurities >98% may skew results .
Case Example :
Discrepancies in IC₅₀ values for triazolopyrimidines against EGFR were traced to variations in DMSO concentration (1% vs. 5%) during screening .
Q. How to identify and validate molecular targets using proteomics approaches?
- Methodological Answer :
- Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS .
- SPR Analysis : Measure binding kinetics (ka/kd) for candidate targets (e.g., kinases, GPCRs) .
Example Findings :
Analogous triazolopyrimidines showed nM affinity for PI3Kγ, validated via CRISPR knockouts .
Q. What computational methods predict off-target interactions and toxicity?
- Methodological Answer :
Q. How to design in vivo studies based on in vitro data?
- Methodological Answer :
- Pharmacokinetics : Calculate dosing from in vitro t₁/₂ (e.g., hepatic microsome stability) .
- Model Selection : Use xenograft mice for oncology; prioritize compounds with >50% tumor growth inhibition in vitro .
Example Protocol :
Administer 10 mg/kg (IP) daily; monitor plasma levels via LC-MS/MS and toxicity markers (ALT/AST) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
